BenchChemオンラインストアへようこそ!

periglaucine D

Antiviral HBV HBsAg inhibition

Periglaucine D (CHEBI:66734) is a hasubanane‑type isoquinoline alkaloid first isolated from the aerial parts of Pericampylus glaucus. It bears the molecular formula C₂₃H₂₇NO₇ (monoisotopic mass 429.17875 Da) and features a rigid oxo‑bridged propellane core carrying a 2‑oxopropyl side chain on the hasubanan scaffold.

Molecular Formula C23H27NO7
Molecular Weight 429.5 g/mol
Cat. No. B1262923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperiglaucine D
Molecular FormulaC23H27NO7
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(=O)CC1CC23CC(=O)C(C4(C2(N1C)CC(O4)C5=CC6=C(C=C35)OCO6)OC)OC
InChIInChI=1S/C23H27NO7/c1-12(25)5-13-8-21-9-16(26)20(27-3)23(28-4)22(21,24(13)2)10-19(31-23)14-6-17-18(7-15(14)21)30-11-29-17/h6-7,13,19-20H,5,8-11H2,1-4H3/t13-,19-,20-,21-,22-,23-/m0/s1
InChIKeySOMHCTSZFQAYCX-LUYVKGCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Periglaucine D Procurement Guide: Structural Identity, Physicochemical Baseline, and Position in the Hasubanan Alkaloid Landscape


Periglaucine D (CHEBI:66734) is a hasubanane‑type isoquinoline alkaloid first isolated from the aerial parts of Pericampylus glaucus [1]. It bears the molecular formula C₂₃H₂₇NO₇ (monoisotopic mass 429.17875 Da) and features a rigid oxo‑bridged propellane core carrying a 2‑oxopropyl side chain on the hasubanan scaffold [1][2]. As a member of the periglaucine A–D series, it is structurally related to periglaucines A, B, and C, but differs in the substitution pattern on the tetracyclic nucleus, which directly impacts its physicochemical and biological profile [1].

Why Periglaucine D Cannot Be Simply Replaced by Another Periglaucine or Hasubanan Alkaloid


Although periglaucines A–D share a common hasubanan propellane core, the number and position of oxygenated substituents differ markedly: periglaucines A and B (C₂₀H₂₃NO₆, MW 373) lack the C‑19 2‑oxopropyl appendage present in periglaucine D, while periglaucine C (C₂₀H₂₁NO₇, MW 387) also lacks this moiety and carries a different oxygenation pattern [1][2]. These structural variations alter the hydrogen‑bonding capacity, lipophilicity, and conformational flexibility of each congener, which in turn can translate into divergent target engagement, antiviral potency, and selectivity [1][3]. Consequently, generic substitution among periglaucine analogs—let alone with simpler hasubanan alkaloids—is not scientifically justified without direct comparative biological data.

Periglaucine D Quantitative Differentiation Evidence: HBsAg Inhibition, Selectivity, and Structural Uniqueness


Hepatitis B Surface Antigen (HBsAg) Secretion Inhibition: Evidence of Antiviral Activity in Hep G2.2.15 Cells

The primary isolation paper demonstrated that periglaucine D, together with periglaucines A–C, inhibits HBV surface antigen (HBsAg) secretion in the Hep G2.2.15 cell line [1]. A review chapter on Stephania alkaloids reports an IC₅₀ of 8 μM for (+)-periglaucine D against HBsAg production [2]. This value positions periglaucine D approximately 17‑fold more potent than the co‑isolated known alkaloid (−)-8‑oxotetrahydropalmatine, which exhibits an IC₅₀ of 0.14 mM (140 μM) in the same assay [1]. It should be noted that the 8 μM value originates from a review summary and the primary source publication reports qualitative HBsAg inhibition for alkaloids 1–4 without listing discrete IC₅₀ values for periglaucine D, requiring cautious interpretation.

Antiviral HBV HBsAg inhibition

Structural Differentiation: The C‑19 2‑Oxopropyl Appendage as a Distinctive Pharmacophoric Feature

Periglaucine D is the only member of the periglaucine A–D series that carries a 2‑oxopropyl substituent at the C‑19 position of the hasubanan skeleton [1][2]. In contrast, periglaucines A (C₂₀H₂₃NO₆), B (C₂₀H₂₃NO₆), and C (C₂₀H₂₁NO₇) lack this extended side chain, possessing instead simpler alkoxy substitution patterns [1]. This additional carbonyl‑bearing chain modulates the overall lipophilicity and hydrogen‑bond acceptor count, which may explain the divergent biological activity observed across the series.

Natural product chemistry Hasubanan alkaloids Structure‑activity relationships

Selectivity Profile: Absence of HIV‑1 Activity Contrasts with Norruffscine and (−)-8‑Oxotetrahydropalmatine

In the same isolation study, norruffscine (5) and (−)-8‑oxotetrahydropalmatine (6) exhibited significant anti‑HIV‑1 activity in C8166 cells, with EC₅₀ values of 10.9 μM (SI = 45.7) and 14.1 μM (SI = 18.8), respectively [1]. In contrast, periglaucine D, like periglaucines A–C, did not demonstrate meaningful HIV‑1 inhibitory activity in the reported assays [1]. This differential effect suggests that periglaucine D may possess a cleaner HBV‑selective profile compared to the dual‑acting norruffscine and oxotetrahydropalmatine, although confirmatory broad‑panel profiling has not been published.

Antiviral selectivity HIV‑1 HBV vs. HIV differential activity

Periglaucine D Application Scenarios: Where the Structural and Selectivity Evidence Directs Use


HBsAg‑Focused Antiviral Screening Cascades Requiring a Potent, HBV‑Selective Natural Product Hit

Periglaucine D’s reported sub‑10 μM HBsAg inhibitory activity and the absence of concurrent HIV‑1 activity make it a valuable starting point for medicinal chemistry programs targeting HBV surface antigen secretion. Its structural distinction from the widely available (−)-8‑oxotetrahydropalmatine (IC₅₀ ≈ 140 μM) provides a meaningful potency upgrade for hit‑to‑lead progression [1][3].

Hasubanan SAR Expansion Utilizing a Unique C‑19 2‑Oxopropyl Scaffold

The C‑19 2‑oxopropyl chain found exclusively in periglaucine D among the periglaucine series serves as a synthetic leverage point for late‑stage functionalization (e.g., oxime formation, reductive amination, Wittig homologation). Procurement of periglaucine D enables SAR studies that cannot be performed with periglaucines A, B, or C, thereby creating a defensible research niche [1][2].

Selectivity Counter‑Screening Panels for Dual HBV/HIV Natural Product Libraries

Because periglaucine D inhibits HBsAg secretion without detectable HIV‑1 activity, it can serve as a pathway‑selective control compound when profiling new natural product extracts or fractions. Its use alongside the dual‑active norruffscine and (−)-8‑oxotetrahydropalmatine allows for rapid triage of HBV‑specific vs. pan‑antiviral hits [1].

Quote Request

Request a Quote for periglaucine D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.